ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride
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Overview
Description
Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride is a chemical compound with significant relevance in various scientific fields. It is an ester derivative of an amino acid, characterized by the presence of an amino group, a methoxy group, and an ester functional group. This compound is often used in organic synthesis and has applications in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane, which facilitates the esterification process under mild conditions and yields good to excellent results .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of various fine chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved often include ester hydrolysis and amide bond formation, which are crucial in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine ethyl ester hydrochloride: Similar in structure but with a different aromatic side chain.
L-Serine ethyl ester hydrochloride: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
2126143-96-0 |
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Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-methoxypropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-6(8)5(7)4-9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
CAYYCCWNELXSIT-JEDNCBNOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](COC)N.Cl |
Canonical SMILES |
CCOC(=O)C(COC)N.Cl |
Origin of Product |
United States |
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